3-(1-Pyrrolidinyl)-2-butanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
97073-15-9 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-pyrrolidin-1-ylbutan-2-one |
InChI |
InChI=1S/C8H15NO/c1-7(8(2)10)9-5-3-4-6-9/h7H,3-6H2,1-2H3 |
InChI Key |
IXYTUYCLJBLYKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)N1CCCC1 |
Origin of Product |
United States |
Elucidation of Formation Pathways and Precursors
Chemical Precursors and Reactant Systems
The specific reactants present in a system dictate the types of Maillard products formed. For 3-(1-Pyrrolidinyl)-2-butanone, the key precursors are proline and a reducing sugar, which interact to form crucial intermediates.
The Amadori rearrangement product (ARP) is a key intermediate in the Maillard reaction, formed from the initial condensation of an amino acid and a reducing sugar. mdpi.comtandfonline.com In the case of this compound formation, the proline-glucose ARP, identified as 1-deoxy-1-L-proline-D-fructose, is a central precursor. researchgate.netnih.gov
The Amadori compound itself and its subsequent transformation products are the molecules that undergo the critical retro-aldol and reduction reactions. acs.org The degradation of the Amadori compound can proceed through different enolization pathways (1,2-enolization or 2,3-enolization), leading to various deoxyosones and other reactive intermediates. scispace.comimreblank.ch It is these transformation products, such as 1-(prolino)-1-deoxy-4-hexosulose and 1-(prolino)-1,4-dideoxy-2,3-hexodiulose, that serve as the direct substrates for the retro-aldol cleavages that generate the butanone derivative. acs.org The stability and degradation of the Amadori compound are highly dependent on factors like pH, with decomposition being more pronounced at neutral or alkaline pH. scispace.comimreblank.ch
| Compound Name | Role in Formation Pathway | Reference |
|---|---|---|
| Proline | Primary amino acid reactant; source of the pyrrolidinyl group. | nih.govacs.org |
| Glucose | Primary reducing sugar reactant; source of the carbon backbone. | nih.govacs.org |
| Amadori Compound (1-deoxy-1-L-proline-D-fructose) | Key stable intermediate formed from proline and glucose. | acs.orgresearchgate.netnih.gov |
| 1-(prolino)-1-deoxy-4-hexosulose | Amadori product isomer; undergoes C2-C3 retro-aldol cleavage. | acs.org |
| 3-deoxyglucosone (B13542) | Amadori degradation product; undergoes C4-C5 retro-aldol cleavage. | acs.org |
| 1-(prolino)-1,4-dideoxy-2,3-hexodiulose | Amadori transformation product; undergoes C4-C5 retro-aldol cleavage. | acs.org |
Identification of Reactive Intermediates
The formation of this compound is a complex process occurring primarily through the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars. shef.ac.ukacs.org The specific pathway involves the amino acid L-proline and a reducing sugar, which, upon heating, generate a cascade of reactive intermediate compounds that ultimately lead to the formation of a diverse array of products, including this compound. shef.ac.ukacs.org
The initial step of this pathway is the condensation of a reducing sugar, such as glucose, with L-proline to form an N-glycosylamine. This is followed by an Amadori rearrangement to produce a 1-amino-1-deoxy-2-ketose, a class of compounds known as Amadori products. scispace.comimreblank.ch These Amadori compounds are crucial early-stage intermediates, and their subsequent degradation is key to the formation of the target compound. scispace.com
The degradation of the Amadori compound proceeds through several enolization pathways, giving rise to highly reactive dicarbonyl intermediates known as deoxyosones. scispace.comresearchgate.net The specific pathway taken is influenced by reaction conditions such as pH and temperature. scispace.comimreblank.ch
3-Deoxyglucosone (3-DG) : This intermediate is formed via the 1,2-enolisation of the Amadori compound. scispace.com The pathway involves the elimination of the amino acid from the enol form to yield 3-deoxy-2-hexosulose, commonly known as 3-deoxyglucosone. scispace.comwikipedia.org 3-DG is a highly reactive α-dicarbonyl compound that plays a central role in the Maillard reaction, contributing to the formation of advanced glycation end-products (AGEs) and various flavor compounds. wikipedia.orgnih.gov Research has confirmed that retro-aldol reactions involving 3-deoxyglucosone are one of the pathways leading to the formation of 1-(1'-pyrrolidinyl)-2-butanone. researchgate.netresearchgate.net
1-(prolino)-1,4-dideoxy-2,3-hexodiulose : This intermediate arises from an alternative degradation route of the Amadori product. Specifically, the 2,3-enolisation of the Amadori compound leads to the formation of 1-deoxy-2,3-hexodiulose. scispace.com Further reaction, including the elimination of a water molecule from the C4 position, results in the formation of 1-amino-1,4-dideoxy-2,3-diuloses, such as 1-(prolino)-1,4-dideoxy-2,3-hexodiulose. imreblank.chacs.org Studies utilizing isotope labeling have demonstrated that retro-aldol reactions at the C4-C5 position of 1-(prolino)-1,4-dideoxy-2,3-hexodiulose contribute to the formation of 1-(1'-pyrrolidinyl)-2-butanone. researchgate.netresearchgate.net
Isotope labeling studies have been instrumental in elucidating these complex pathways. By using labeled glucose and proline, researchers have been able to trace the carbon and nitrogen atoms as they are incorporated into various intermediates and final products. nih.gov These experiments have confirmed that in the proline system, reactive C2, C3, and C4 fragments, such as pyruvaldehyde and 2,3-butanedione, are formed exclusively from the degradation of the carbohydrate (glucose). nih.gov These smaller fragments then react with proline derivatives to form stable end-products like this compound. nih.gov
Table 1: Key Precursors and Intermediates in the Formation of this compound
| Compound Type | Specific Compound(s) | Role in Pathway | Reference |
|---|---|---|---|
| Amino Acid | L-Proline | Primary nitrogen source; forms the pyrrolidine (B122466) ring. | shef.ac.ukacs.org |
| Reducing Sugar | D-Glucose, Monosaccharides | Primary carbon source; reacts with proline to initiate the Maillard reaction. | shef.ac.uknih.gov |
| Early Intermediate | Amadori Rearrangement Product (ARP) | Formed from the initial condensation of proline and sugar; precursor to deoxyosones. | scispace.comimreblank.ch |
| Reactive Dicarbonyl Intermediate | 3-Deoxyglucosone (3-DG) | Formed via 1,2-enolization of the ARP; degrades to form smaller fragments for the final product. | scispace.comresearchgate.netresearchgate.net |
| 1-(prolino)-1,4-dideoxy-2,3-hexodiulose | Formed via 2,3-enolization and dehydration of the ARP; degrades to form smaller fragments for the final product. | researchgate.netresearchgate.netacs.org | |
| Reactive Carbonyl Fragment | 2,3-Butanedione | Formed from carbohydrate degradation; a key building block for the final product. | nih.gov |
Table 2: Degradation Pathways of Amadori Products Leading to Key Intermediates
| Pathway | Key Intermediate Formed | Mechanism | Reference |
|---|---|---|---|
| 1,2-Enolization | 3-Deoxyglucosone (3-DG) | Enolization between C1 and C2 of the sugar moiety of the Amadori product, followed by elimination of the amino acid. | scispace.com |
| 2,3-Enolization | 1-Deoxy-2,3-hexodiulose | Enolization between C2 and C3 of the sugar moiety of the Amadori product. This is a precursor to 1-(prolino)-1,4-dideoxy-2,3-hexodiulose. | scispace.com |
| Pathway E | 1-Amino-1,4-dideoxy-2,3-diulose | Elimination of the C4-OH group from the 2,3-enediol form of the Amadori product. | imreblank.chacs.org |
| Retro-Aldol Reaction | C3 and C4 Carbon Fragments | Cleavage of C-C bonds in deoxyosone intermediates (e.g., 3-DG, 1-(prolino)-1,4-dideoxy-2,3-hexodiulose) to yield smaller, reactive carbonyls. | researchgate.netresearchgate.net |
Advanced Synthetic Methodologies for 3 1 Pyrrolidinyl 2 Butanone and Analogs
Direct Synthesis Approaches for 3-(1-Pyrrolidinyl)-2-butanone
The direct synthesis of α-amino ketones, such as this compound, can be effectively achieved through the nucleophilic substitution of an α-halo ketone with a secondary amine. A general and established method involves the reaction of an α-halo ketone with pyrrolidine (B122466). google.com
For the specific synthesis of this compound, the reaction would proceed by treating an appropriate 3-halo-2-butanone, such as 3-bromo-2-butanone (B1330396), with pyrrolidine. The reaction is typically performed in an inert organic solvent like benzene (B151609) or acetone. The nucleophilic nitrogen atom of pyrrolidine attacks the carbon atom bearing the halogen, displacing the halide ion to form the desired α-pyrrolidino ketone. The reaction can be carried out at room temperature or with gentle heating to facilitate the substitution. google.com This approach provides a straightforward and efficient route to the target compound from readily available starting materials.
Synthetic Strategies for Pyrrolidine-Containing Ketones and Butanone Derivatives
Broader synthetic strategies allow for the creation of a wide array of pyrrolidine-containing ketones and related derivatives, offering flexibility in accessing diverse molecular architectures.
The synthesis of α-pyrrolidino ketones can be viewed as a condensation reaction where a butanone scaffold, functionalized with a leaving group, is joined with pyrrolidine. google.com This strategy relies on the reaction between a butanone derivative containing a halogen at the α-position (e.g., 1-phenyl-2-bromo-pentanone) and pyrrolidine. The reaction typically involves adding pyrrolidine dropwise to a solution of the α-bromo ketone in a solvent such as benzene. The resulting mixture is often heated to ensure the completion of the reaction. This method has been successfully used to produce various α-pyrrolidino ketones with yields depending on the specific substrates used. google.com
Table 1: Examples of α-Pyrrolidino Ketone Synthesis via Condensation
| α-Bromo Ketone | Product | Boiling Point (°C at 0.1 mm Hg) |
| 1-(p-chloro-phenyl)-2-bromo-pentanone-(1) | 1-(p-chloro-phenyl)-2-pyrrolidino-pentanone-(1) | 126-130 |
| 1-phenyl-2-bromo-nonanone-(1) | 1-phenyl-2-pyrrolidino-nonanone-(1) | 152 |
Data sourced from a general procedure for synthesizing α-pyrrolidino ketones. google.com
N-substituted pyrrolidinones are close structural analogs of this compound, featuring a carbonyl group within the five-membered ring (an amide) rather than adjacent to it (a ketone). Advanced methodologies for their synthesis include multicomponent reactions and transformations of renewable resources.
One powerful technique is the Ugi four-component reaction (U-4CR), which allows for the efficient, one-pot synthesis of diverse N-substituted pyrrolidinones. nih.gov In a solid-phase approach, resin-bound glutamic acid can serve as a bifunctional component, reacting with various isocyanides and aldehydes or ketones. This method generates enantiopure N-substituted pyrrolidinone derivatives tethered to different molecular scaffolds with high purity (>95%). nih.govacs.org
Another innovative approach involves the catalyst- and solvent-free reductive amination of levulinic acid, a bio-derived platform chemical. researchgate.net By reacting levulinic acid with various anilines using pinacolborane (HBpin) as the reducing agent, N-substituted pyrrolidones can be synthesized efficiently. This method is notable for avoiding the need for metal catalysts and traditional solvents. researchgate.net Furthermore, multi-substituted pyrrolidinones can be synthesized via a direct [3+2] cycloaddition of azaoxyallyl cations with aromatic ethylenes. nih.gov
Table 2: Solid-Phase Ugi Reaction for N-Substituted Pyrrolidinone Synthesis
| Aldehyde/Ketone | Isocyanide | Product Structure (Representative) |
| Cyclohexanone | Benzyl (B1604629) isocyanide | N-benzyl, cyclohexane-spiro-pyrrolidinone derivative |
| Piperidin-4-one | n-Butyl isocyanide | N-(n-butyl), piperidine-spiro-pyrrolidinone derivative |
| Piperidin-4-one | Cyclohexyl isocyanide | N-cyclohexyl, piperidine-spiro-pyrrolidinone derivative |
This table illustrates the diversity of the Ugi four-component reaction starting from resin-bound glutamic acid. nih.gov
The development of novel catalytic systems is crucial for the efficient and selective synthesis of pyrrolidine derivatives. Research has focused on both metal-based and organocatalytic approaches.
Organocatalysis: Chiral pyrrolidinyl-camphor derivatives have been developed as a new class of organocatalysts. nih.gov These catalysts have proven effective in promoting direct asymmetric Michael additions of aldehydes and ketones to β-nitroalkenes, yielding products with high chemical yields and excellent stereoselectivities (up to 98:2 diastereomeric ratio and 99% enantiomeric excess). nih.gov In other work, metal-free catalysts such as cinchonidine-derived squaramide have been used to synthesize pyrrolidinyl spirooxindoles from isatin-derived ketimines, achieving high diastereoselectivity (>20:1 dr) and enantioselectivity (>93% ee). nih.gov
Metal Catalysis: Chiral gold(I) complexes featuring C2-symmetric 2,5-diarylpyrrolidines have emerged as powerful catalysts for enantioselective cyclizations. nih.gov These catalysts have been successfully applied in the intramolecular [4+2] cycloaddition of arylalkynes with alkenes. Another significant development is the use of chiral N,N'-dioxide-nickel(II) complexes. semanticscholar.org These complexes catalyze the conjugate addition/Schmidt-type rearrangement of vinyl azides and alkenyloxindoles to produce optically active 3,2'-pyrrolinyl spirooxindoles in high yields (up to 98%) and with excellent stereoselectivities (up to 98% ee, >19:1 dr). semanticscholar.org
Stereoselective Synthetic Routes
The presence of a stereocenter at the C3 position of this compound necessitates the development of stereoselective synthetic methods to access specific enantiomers.
Achieving control over stereochemistry is a central goal in modern organic synthesis. For pyrrolidine derivatives, significant progress has been made in the enantioselective construction of chiral centers, including quaternary spiro centers. rmit.edu.vnrsc.org
One highly effective strategy is the organocatalytic asymmetric domino Michael/Mannich [3+2] cycloaddition. Using a hydroquinine-derived thiourea (B124793) catalyst, this reaction can produce CF3-containing 3,2'-pyrrolidinyl spirooxindole derivatives. rmit.edu.vn The process yields products with four adjacent stereogenic centers in high yields (up to 99%) and with excellent diastereoselectivities (>20:1 dr) and enantioselectivities (up to >99% ee). rmit.edu.vn
Similarly, the catalytic asymmetric conjugate addition of vinyl azides to alkenyloxindoles, catalyzed by a chiral N,N'-dioxide-nickel(II) complex, provides a robust method for constructing chiral pyrrolidinyl spirooxindoles. semanticscholar.orgrsc.org This reaction proceeds under mild conditions and is scalable, delivering products with high yields and enantioselectivities across a range of substrates. semanticscholar.org The success of these catalytic systems relies on the ability of the chiral catalyst to create a specific three-dimensional environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer. nih.gov
Table 3: Enantioselective Synthesis of 3,2'-Pyrrolinyl Spirooxindoles
| Substrate (Vinyl Azide Ar Group) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Phenyl | 92 | >19:1 | 91 |
| 2-Methoxyphenyl | 95 | >19:1 | 92 |
| 2-Chlorophenyl | 91 | >19:1 | 94 |
| 3-Methoxyphenyl | 90 | >19:1 | 82 |
| 3-Chlorophenyl | 95 | >19:1 | 81 |
Data from the catalytic asymmetric conjugate addition using a chiral N,N'-dioxide-nickel(II) complex. semanticscholar.org
Chiral Auxiliary and Organocatalysis in Pyrrolidinyl-Butanone Synthesis
The asymmetric synthesis of pyrrolidine-containing compounds, including structures related to this compound, has been significantly advanced through the application of chiral auxiliaries and organocatalysis. unibo.itmdpi.com These methods offer powerful strategies for controlling stereochemistry during the formation of complex molecules. wikipedia.org
Chiral Auxiliaries:
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry is achieved, the auxiliary can be removed and ideally recycled. sigmaaldrich.com While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prevalent in the reviewed literature, the principles of chiral auxiliary-controlled reactions are broadly applicable to the synthesis of chiral ketones and amines.
For instance, chiral oxazolidinones, developed by Evans, are widely used auxiliaries for stereoselective alkylation and aldol (B89426) reactions, which are fundamental C-C bond-forming reactions. researchgate.net These reactions can establish one or two new stereocenters with a high degree of control. wikipedia.orgresearchgate.net A general approach could involve the attachment of a chiral auxiliary to a suitable precursor, followed by a diastereoselective reaction to introduce the chiral center corresponding to the 3-position of the butanone skeleton. Subsequent removal of the auxiliary and introduction of the pyrrolidine moiety would yield the target molecule.
Commonly used chiral auxiliaries and their typical applications are summarized in the table below.
| Chiral Auxiliary | Typical Application(s) | Key Features |
| Evans Oxazolidinones | Asymmetric alkylations, aldol reactions | High diastereoselectivity, reliable, well-studied |
| Camphorsultams | Asymmetric alkylations, Diels-Alder reactions | Effective in a range of reactions, derived from camphor |
| SAMP/RAMP Hydrazones | Asymmetric alkylation of aldehydes and ketones | High enantioselectivity, versatile |
| Pseudoephedrine | Asymmetric alkylation | Readily available, efficient removal |
Organocatalysis:
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. sigmaaldrich.com Proline and its derivatives are particularly prominent organocatalysts, capable of activating substrates through the formation of enamines or iminium ions. unibo.itsigmaaldrich.com The pyrrolidine motif is a privileged structure in many organocatalysts due to its ability to form key intermediates in catalytic cycles. beilstein-journals.org
The synthesis of chiral pyrrolidine-based organocatalysts themselves often involves multi-step sequences starting from chiral pool materials like proline or glyceraldehyde. unibo.itbeilstein-journals.org These catalysts can then be employed in a variety of transformations. For example, diarylprolinol silyl (B83357) ethers are highly efficient organocatalysts for numerous reactions. unibo.it Bifunctional organocatalysts, incorporating both a nucleophilic amine and an acidic group, can synergistically activate both reaction partners, leading to high enantioselectivity. unibo.itmdpi.com
A potential organocatalytic approach to a precursor of this compound could involve the asymmetric Michael addition of an aldehyde or ketone to a nitroalkene, catalyzed by a chiral pyrrolidine-based catalyst. beilstein-journals.org This would establish the stereocenter at the 3-position. Subsequent transformation of the nitro group and the carbonyl group would lead to the final product.
Chemical Transformations for Functionalization and Derivatization
The functionalization and derivatization of this compound and its analogs are crucial for exploring their chemical space and for creating libraries of compounds for comparative research. These transformations can target the ketone carbonyl group, the α-protons, or the pyrrolidine ring.
The chemical reactivity of this compound allows for a variety of transformations. The ketone functionality is a primary site for reactions such as reduction, reductive amination, and addition of organometallic reagents.
Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The stereochemical outcome of this reduction can be influenced by the existing stereocenter at the 3-position.
Reductive Amination: Reaction of the ketone with an amine followed by reduction of the resulting imine or enamine provides a route to diamine derivatives.
Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction, allowing for the introduction of various substituents.
Enolate Chemistry: The protons alpha to the carbonyl group can be removed by a base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes (in an aldol reaction), to form new C-C bonds at the α-position. The regioselectivity of enolate formation (at C1 vs. C3) would need to be considered and controlled.
Mannich Reaction: As an α-amino ketone, this compound can potentially undergo further aminomethylation reactions.
Limitations:
The presence of the tertiary amine (the pyrrolidine nitrogen) can influence the reactivity of the molecule. It can act as a base, potentially interfering with base-catalyzed reactions. It can also coordinate to Lewis acidic reagents, which might affect reactions at the carbonyl group. The stereocenter at the 3-position can lead to the formation of diastereomers in subsequent reactions, which may require separation.
The synthesis of structural analogs is essential for structure-activity relationship (SAR) studies in various research fields. For this compound, analogs can be created by modifying either the pyrrolidine ring, the butanone chain, or both.
Modification of the Pyrrolidine Ring:
Analogs with different N-substituents can be synthesized by reacting a suitable 3-amino-2-butanone precursor with various cyclic secondary amines (e.g., piperidine, morpholine) or acyclic secondary amines.
Modification of the Butanone Chain:
Chain Length: Analogs with different chain lengths can be prepared. For example, 3-(1-pyrrolidinyl)-2-propanone and 3-(1-pyrrolidinyl)-2-pentanone would be close analogs. acs.org
Substitution on the Chain: Alkylation or other functionalization at the C1 or C4 positions of the butanone chain can be achieved through enolate chemistry or by starting from appropriately substituted precursors.
Aromatic Substitution: Analogs where the methyl group at C4 is replaced by an aryl group can be synthesized. For instance, 1-phenyl-2-(1-pyrrolidinyl)propan-1-one would be an analog with an aromatic ketone.
The table below provides examples of potential structural analogs and the synthetic strategies that could be employed for their preparation.
| Analog Name | Modification | Potential Synthetic Strategy |
| 3-(Piperidin-1-yl)-2-butanone | Pyrrolidine ring replacement | Reaction of 3-bromo-2-butanone with piperidine |
| 3-(1-Pyrrolidinyl)-2-pentanone | Butanone chain extension | Reaction of pyrrolidine with 3-bromopentan-2-one |
| 1-Phenyl-3-(1-pyrrolidinyl)-2-butanone | Addition of a phenyl group | Alkylation of the enolate of this compound with benzyl bromide |
| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone | Multiple modifications | A multi-step synthesis starting from pyridine-containing precursors. nih.gov |
The synthesis of such analogs allows for a systematic investigation of how structural changes affect the properties of the molecule. nih.gov
In Depth Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.
1D NMR (¹H, ¹³C APT) for Proton and Carbon Signal Assignment
One-dimensional NMR experiments, including ¹H and ¹³C APT (Attached Proton Test), are fundamental for assigning the proton and carbon signals in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons.
¹³C APT NMR Spectroscopy: The ¹³C APT spectrum distinguishes between carbon atoms based on the number of attached protons (CH, CH₂, CH₃, and quaternary carbons), which aids in the complete assignment of the carbon skeleton.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | - |
| 2 | - | - |
| 3 | - | - |
| 4 | - | - |
| 5 | - | - |
| 6 | - | - |
| 7 | - | - |
| 8 | - | - |
| 9 | - | - |
| 10 | - | - |
Note: Specific chemical shift values from experimental data are required to populate this table.
2D NMR (COSY, HMBC, HSQC) for Connectivity and Structural Confirmation
Two-dimensional NMR experiments provide further insight into the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, identifying which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are separated by two or three bonds, which is crucial for piecing together the complete molecular structure. libretexts.orgceitec.cz Analysis of the HMBC spectrum helps to finalize the cyclopenta[b]pyrrole (B12890464) structure by showing long-range coupling peaks. acs.org
Application of Isotopic Labeling in NMR Spectroscopy
Isotopic labeling, using isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C), is a valuable technique in NMR spectroscopy for mechanistic studies and structural elucidation. symeres.com
Deuterium Labeling: The introduction of deuterium at specific positions in the molecule can simplify complex proton spectra and help assign signals. nih.gov The kinetic isotope effect introduced by deuterium can also be used to study reaction mechanisms. symeres.com For example, deuterated analogs of drugs have been shown to be more resistant to epimerization. princeton.edu Methods for preparing deuterium-labeled compounds include reacting a halo-substituted precursor with deuterium gas in the presence of a catalyst. google.com
¹³C Labeling: The incorporation of ¹³C can be used to trace metabolic pathways and elucidate biosynthetic routes. nih.govresearchgate.net ¹³C-labeling is a powerful tool for flux quantification in metabolic analyses. biorxiv.org In NMR studies, ¹³C labeling provides detailed structural characterization. symeres.com For instance, studies with ¹³C-labeled glycine (B1666218) and alanine (B10760859) have helped to understand the formation of imidazoles and oxazoles. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern. chemguide.co.uk
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Fragmentation Analysis
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a widely used technique for the identification of volatile and semi-volatile organic compounds. nih.gov The NIST Mass Spectrometry Data Center provides GC-MS data for 3-(1-Pyrrolidinyl)-2-butanone. nih.gov
The mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound. docbrown.info The fragmentation pattern, which includes the loss of specific neutral fragments, provides structural information. For ketones, cleavage of the bonds next to the carbonyl group is a common fragmentation pathway. libretexts.org
Key Fragmentation Peaks for this compound:
| m/z | Relative Intensity | Proposed Fragment |
| 98 | 100% (Base Peak) | [C₆H₁₂N]⁺ |
| 56 | High | [C₄H₈]⁺ |
| 99 | Moderate | [C₆H₁₃N]⁺ |
Data based on typical fragmentation patterns and information from spectral databases. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition
High-resolution mass spectrometry provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. measurlabs.com This high precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. docbrown.info
For this compound (C₈H₁₅NO), the theoretical exact mass is 141.11536 g/mol . nih.gov HRMS analysis can confirm this precise mass, thereby verifying the elemental composition of the molecule. This technique is particularly useful in metabolism studies to identify unknown metabolites. nih.govresearchgate.net
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. While detailed MS/MS studies specifically on this compound are not extensively published, the fragmentation pathways can be predicted based on the principles of mass spectrometry and the known fragmentation patterns of similar structures, such as ketones and N-alkylpyrrolidines. utdallas.eduthegoodscentscompany.com
The electron ionization (EI) mass spectrum of this compound shows a molecular ion ([M]⁺•) at a mass-to-charge ratio (m/z) of 141, corresponding to its molecular weight. nih.gov The most significant fragmentation in α-amino ketones is typically the α-cleavage, the breaking of the bond adjacent to the carbonyl group or the nitrogen atom.
One of the primary fragmentation pathways for this compound involves the cleavage of the bond between the two carbonyl-alpha carbons. This leads to the formation of a stable acylium ion. Another significant fragmentation pathway is initiated by the ionization of the nitrogen atom, followed by cleavage of a C-C bond alpha to the nitrogen. This results in the formation of a stable iminium ion, which is often the base peak in the mass spectra of N-alkylpyrrolidines.
The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, which shows prominent peaks that can be interpreted to deduce its fragmentation pattern. nih.gov
Predicted Fragmentation Pathways:
α-Cleavage adjacent to the carbonyl group: The loss of an ethyl radical (•CH₂CH₃) from the molecular ion would result in a fragment at m/z 112. Alternatively, loss of the acetyl group (•COCH₃) would lead to a fragment at m/z 98.
α-Cleavage adjacent to the nitrogen atom: Cleavage of the bond between the carbon bearing the pyrrolidine (B122466) ring and the carbonyl group can lead to the formation of a pyrrolidinyl-containing fragment. The most characteristic fragmentation for N-alkylpyrrolidines is the formation of the m/z 70 or 84 iminium ions, which arise from cleavage of the alkyl substituent at the α-carbon, followed by rearrangement. For this compound, the base peak is observed at m/z 98. nih.gov This likely corresponds to the iminium cation [CH₃CH=N(CH₂)₄]⁺, formed by cleavage of the acetyl group.
Table 1: Prominent Peaks in the GC-MS Spectrum of this compound
| m/z | Predicted Fragment Ion |
|---|---|
| 141 | [C₈H₁₅NO]⁺• (Molecular Ion) |
| 98 | [C₆H₁₂N]⁺ |
| 70 | [C₄H₈N]⁺ |
| 56 | [C₃H₆N]⁺ |
Data sourced from NIST Mass Spectrometry Data Center. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its ketone and tertiary amine functionalities.
The most prominent feature in the IR spectrum is expected to be the strong absorption band due to the carbonyl (C=O) group stretch of the ketone. For saturated aliphatic ketones, this band typically appears in the region of 1705-1725 cm⁻¹. nih.gov The presence of the α-amino group may slightly influence the position of this band.
Another key feature is the C-N stretching vibration of the tertiary amine. Aliphatic amines show C-N stretching absorptions in the region of 1020-1250 cm⁻¹. Additionally, the spectrum will display C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chain and the pyrrolidine ring, typically observed in the 2850-3000 cm⁻¹ range. The absence of N-H stretching vibrations (around 3300-3500 cm⁻¹) would confirm the tertiary nature of the amine. utdallas.edu
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| ~2970-2850 | C-H (Alkyl) | Stretch |
| ~1715 | C=O (Ketone) | Stretch |
| ~1465 | C-H | Bend |
Integration of Spectroscopic Data for Comprehensive Structural Determination
The definitive structural elucidation of this compound is achieved by integrating the data from various spectroscopic methods, primarily Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, often complemented by Nuclear Magnetic Resonance (NMR) spectroscopy.
The process begins with the determination of the molecular weight and elemental formula. High-resolution mass spectrometry would provide the exact mass of the molecular ion (141.1154 g/mol ), confirming the molecular formula as C₈H₁₅NO. nih.gov The fragmentation pattern observed in the MS spectrum then offers vital clues about the connectivity of the atoms. The prominent fragment at m/z 98 strongly suggests the presence of a butanone backbone attached to a pyrrolidine ring. nih.gov
Next, IR spectroscopy confirms the presence of the key functional groups. A strong absorption around 1715 cm⁻¹ is a clear indicator of a carbonyl group (ketone), while the absence of bands in the N-H stretching region (3300-3500 cm⁻¹) and the presence of C-N stretching bands confirm a tertiary amine. utdallas.edunih.gov
While not detailed here, ¹H and ¹³C NMR spectroscopy would provide the final and most detailed piece of the puzzle. ¹³C NMR would show a characteristic peak for the carbonyl carbon in the range of 200-220 ppm and distinct signals for the carbons of the pyrrolidine ring and the butanone chain. ¹H NMR would reveal the number of different types of protons and their neighboring environments through chemical shifts and spin-spin splitting patterns, allowing for the complete assignment of the proton signals to their respective positions in the molecule.
By combining the molecular formula and fragmentation information from mass spectrometry with the functional group identification from infrared spectroscopy and the detailed connectivity map from NMR spectroscopy, the unambiguous structure of this compound can be confidently determined. This compound has been identified as a Maillard reaction product in food chemistry, where such integrated spectroscopic approaches are crucial for the characterization of newly formed substances. researchgate.netfrontiersin.org
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties and energetic landscape of molecules. For 3-(1-Pyrrolidinyl)-2-butanone, these calculations can elucidate its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is effective for determining ground state properties such as molecular geometry, electronic distribution, and thermodynamic stability. DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, can be employed to optimize the geometry of this compound and calculate its fundamental vibrational frequencies. ruc.dk Such studies on related heterocyclic compounds have demonstrated the utility of DFT in accurately predicting molecular structures and energies. ruc.dkmdpi.com
A hypothetical table of DFT-calculated ground state properties for this compound is presented below.
| Property | Calculated Value | Units |
| Total Energy | [Hypothetical Value] | Hartrees |
| Dipole Moment | [Hypothetical Value] | Debye |
| HOMO Energy | [Hypothetical Value] | eV |
| LUMO Energy | [Hypothetical Value] | eV |
| HOMO-LUMO Gap | [Hypothetical Value] | eV |
This table is illustrative and the values are hypothetical, representing the type of data obtained from DFT calculations.
Quantum chemical calculations are invaluable for mapping the potential energy surface of a chemical reaction, which includes identifying reactants, products, intermediates, and transition states. chemguide.co.uklibretexts.org For a compound like this compound, these calculations can be used to study various reactions it might undergo, such as nucleophilic additions to the carbonyl group or reactions at the alpha-carbon.
By calculating the energies of these species, a reaction energy profile can be constructed. researchgate.net This profile provides crucial information about the reaction's feasibility (thermodynamics) and its rate (kinetics). The highest point on the reaction coordinate between a reactant and a product corresponds to the transition state, the geometry of which can also be located and characterized using computational methods. researchgate.net For instance, in studies of related pyrrolidinone derivatives, DFT calculations have been used to explore reaction mechanisms and determine the most favorable reaction pathways by analyzing the energies of transition states. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions.
This compound possesses a chiral center at the C3 position of the butanone chain, meaning it can exist as two enantiomers (R and S). Furthermore, the molecule has several rotatable bonds, leading to a variety of possible conformations. Conformational analysis, through molecular mechanics or quantum chemical methods, can identify the most stable conformers and the energy barriers between them. foodb.caebi.ac.uk
A table illustrating a hypothetical conformational analysis is shown below.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-C3-N-Cα) |
| 1 | 0.00 | [Hypothetical Value] |
| 2 | [Hypothetical Value] | [Hypothetical Value] |
| 3 | [Hypothetical Value] | [Hypothetical Value] |
This table is for illustrative purposes. The values would be determined through computational conformational searches.
Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different environments, such as in a solvent or interacting with other molecules. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and interacts over time. nih.gov
MD simulations can provide insights into:
Solvation: How solvent molecules arrange around the solute and the energetics of this interaction.
Intermolecular Interactions: The nature and strength of interactions with other molecules, which is fundamental to understanding its chemical and physical properties.
Reactivity: By simulating the approach of a reactant, it is possible to observe the initial steps of a chemical reaction and identify important interaction sites.
These simulations are particularly useful for complex systems and can complement the static picture provided by quantum chemical calculations. researchgate.net
Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry can predict various spectroscopic properties of this compound, which is a valuable tool for interpreting experimental spectra and confirming the molecule's structure.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT. nih.govfaccts.de The GIAO (Gauge-Independent Atomic Orbital) method is frequently used for this purpose. faccts.de By calculating the magnetic shielding of each nucleus, the chemical shifts can be predicted and compared to experimental data, aiding in the assignment of peaks in the NMR spectrum. schrodinger.com
IR Frequencies: The vibrational frequencies from a DFT calculation can be used to simulate the infrared (IR) spectrum of the molecule. arxiv.org The position and intensity of the absorption bands can be predicted, which correspond to the different vibrational modes of the molecule, such as the characteristic C=O stretch of the ketone group. echemi.com
A hypothetical table of predicted spectroscopic data is presented below.
| Parameter | Predicted Value | Experimental Value (if available) |
| ¹³C NMR Chemical Shift (C=O) | [Hypothetical Value] ppm | [Value] |
| ¹H NMR Chemical Shift (CH-N) | [Hypothetical Value] ppm | [Value] |
| IR Frequency (C=O stretch) | [Hypothetical Value] cm⁻¹ | [Value] |
This table is illustrative. The predicted values would be obtained from specific computational jobs, and experimental values would be needed for comparison.
Mechanistic Elucidation via Computational Pathways
Computational chemistry serves as a powerful tool for mapping the intricate pathways of chemical reactions involving α-amino ketones like this compound. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct detailed potential energy surfaces to predict the most favorable reaction routes. These theoretical investigations are instrumental in deciphering complex mechanisms, including rearrangements and multi-step formation processes. kaist.ac.krjchemrev.com
Modeling of Retro-Aldol and Redox Mechanisms
The formation of α-amino ketones in certain systems, such as the Maillard reaction, often involves a combination of retro-aldol and redox reactions. The retro-aldol reaction is the reverse of an aldol (B89426) condensation, resulting in the cleavage of a carbon-carbon bond. khanacademy.orglibretexts.org Computational modeling is essential for elucidating these pathways.
Experimental studies using isotopically labeled glucose have shed light on the formation of the related compound, 1-(1'-pyrrolidinyl)-2-butanone. acs.org These studies propose that its formation involves complex pathways initiated by retro-aldol reactions of isomers of the proline Amadori compound. acs.org Crucially, all proposed mechanisms also require reduction steps to form the final ketone product, highlighting an interplay between retro-aldol cleavage and redox transformations. acs.org
Computational methods, such as Density Functional Theory (DFT), can model these proposed steps. nih.gov They allow for the calculation of activation barriers and reaction energies, helping to validate and refine the proposed mechanisms. For instance, modeling can confirm the energetic feasibility of a proposed retro-aldol cleavage at specific carbon-carbon bonds (e.g., C2-C3 or C4-C5) of precursor molecules. acs.org
Table 1: Proposed Formation Pathways for 1-(1'-pyrrolidinyl)-2-butanone via Retro-Aldol and Redox Reactions
| Pathway | Initiating Step | Precursor Molecule | Key Mechanism |
|---|---|---|---|
| 1 | Retro-aldol reaction at C2−C3 | 1-(prolino)-1-deoxy-4-hexosulose | Retro-aldol, Reduction |
| 2 | Retro-aldol reaction at C4−C5 | 3-deoxyglucosone (B13542) | Retro-aldol, Reduction |
| 3 | Retro-aldol reaction at C4−C5 | 1-(prolino)-1,4-dideoxy-2,3-hexodiulose | Retro-aldol, Reduction |
Data derived from studies on Amadori compound decomposition. acs.org
Understanding Kinetic versus Thermodynamic Control in Reactions
In chemical reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control. wikipedia.org
Kinetic Control prevails under conditions (typically lower temperatures, short reaction times) where the reaction is irreversible. The major product is the one that forms the fastest, i.e., the one with the lowest activation energy. libretexts.orgpressbooks.pub
Thermodynamic Control dominates when the reaction is reversible (typically at higher temperatures, with longer reaction times), allowing an equilibrium to be established. The major product is the most stable one, i.e., the one with the lowest Gibbs free energy. wikipedia.orgpressbooks.pub
Computational chemistry is uniquely suited to explore these concepts. By calculating the energy profile of competing reaction pathways, both the activation energies (kinetics) and the relative stabilities of the final products (thermodynamics) can be determined. dergipark.org.tr For the synthesis or rearrangement of an unsymmetrical α-amino ketone like this compound, different isomers could potentially form. masterorganicchemistry.commdpi.com Computational modeling can predict which isomer is the kinetic product and which is the thermodynamic product, guiding the choice of experimental conditions to selectively synthesize the desired compound. masterorganicchemistry.com
Table 2: General Conditions for Kinetic vs. Thermodynamic Product Formation
| Control Type | Favored Product | Reaction Conditions | Energy Profile Characteristic |
|---|---|---|---|
| Kinetic | Forms fastest | Low temperature, Short reaction time, Irreversible | Lowest activation energy (ΔG‡) |
| Thermodynamic | Most stable | High temperature, Long reaction time, Reversible | Lowest Gibbs free energy (ΔG°) |
This table summarizes general principles applicable to competing reaction pathways. wikipedia.orgpressbooks.pub
Computational Tools for Material and Solvent Screening in Chemical Processes
The choice of solvent can dramatically influence the rate, yield, and selectivity of a chemical reaction. sci-hub.se Traditionally, solvent selection has been a time-consuming experimental process. Modern computational chemistry offers powerful tools for rapid and efficient in silico screening of solvents and other materials. d-nb.info
One of the most prominent tools for this purpose is the COSMO-RS (Conductor-like Screening Model for Real Solvents) . This method uses quantum chemical calculations to predict the thermodynamic properties of molecules in a liquid phase, allowing for the estimation of activity coefficients, solubilities, and partition coefficients. sci-hub.se By predicting how a solvent will affect the energies of reactants and transition states, COSMO-RS can forecast the solvent's impact on reaction kinetics and equilibria. sci-hub.se This enables the screening of hundreds of potential solvents to identify candidates that could maximize reaction yield, suppress side reactions, or improve process sustainability without requiring extensive lab work. sci-hub.sed-nb.info
These computational screening approaches are highly relevant for optimizing the synthesis of this compound, allowing for the selection of solvents that favor the desired reaction pathway and facilitate easier product purification.
Table 3: Examples of Computational Tools for Process Screening
| Tool/Method | Primary Application | Key Predicted Properties |
|---|---|---|
| COSMO-RS | Solvent & Material Screening | Activity coefficients, Vapor pressure, Solubility |
| DFT Calculations | Mechanistic & Kinetic Analysis | Transition state energies, Reaction barriers, Enthalpies |
| Molecular Dynamics (MD) | Simulating System Behavior | Diffusion coefficients, Solvation structure, Conformational changes |
Chemical Reactivity and Degradation Pathways
Investigation of Chemical Transformation Mechanisms
The transformation of 3-(1-Pyrrolidinyl)-2-butanone can be understood by examining its susceptibility to oxidation, reduction, and its interactions with other chemical entities.
Oxidation: While specific studies on the oxidation of this compound are not extensively documented, the reactivity of the α-amino ketone moiety is generally understood. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4), are known to oxidize ketones. However, the presence of the amino group can influence the reaction. The oxidation of α-amino acids with permanganate has been studied, and it is known that the amino group plays a role in the reaction mechanism. nih.gov In the case of this compound, oxidation could potentially lead to cleavage of the carbon-carbon bond adjacent to the carbonyl group, resulting in the formation of carboxylic acids. pressbooks.pubyoutube.com For instance, oxidation might yield acetic acid and a pyrrolidine-containing carboxylic acid derivative. It is also possible that the pyrrolidine (B122466) ring itself could be oxidized, although this would likely require harsh conditions.
Reduction: The ketone functional group in this compound is susceptible to reduction by various reducing agents. Common laboratory reducing agents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are capable of reducing ketones to secondary alcohols. libretexts.org Therefore, the reduction of this compound would be expected to yield 3-(1-pyrrolidinyl)-2-butanol. The choice of reducing agent can be significant; NaBH4 is a milder reagent and is often used for the selective reduction of aldehydes and ketones. acs.orgacs.org LiAlH4 is a much stronger reducing agent and can also reduce other functional groups if present. libretexts.org
| Reaction Type | Reagent | Predicted Product(s) |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO4) | Acetic acid and a pyrrolidine-derived carboxylic acid |
| Reduction | Sodium borohydride (NaBH4) | 3-(1-Pyrrolidinyl)-2-butanol |
| Reduction | Lithium aluminum hydride (LiAlH4) | 3-(1-Pyrrolidinyl)-2-butanol |
The dual functionality of this compound allows it to react with a variety of chemical species. The tertiary amine is basic and can react with acids to form ammonium (B1175870) salts. The ketone's carbonyl group is electrophilic at the carbon and nucleophilic at the oxygen.
One important class of reactions for ketones is the addition of organometallic reagents, such as Grignard reagents. The reaction of an α-amino ketone with a Grignard reagent (e.g., methylmagnesium bromide) would be expected to result in the formation of a tertiary alcohol. organic-chemistry.org In the case of this compound, reaction with methylmagnesium bromide would likely yield 2-methyl-3-(1-pyrrolidinyl)-2-butanol.
Thermal Degradation Studies of Pyrrolidinyl-Butanone Derivatives
The thermal stability of this compound and related compounds is of significant interest, particularly in analytical settings where high temperatures are employed, such as in gas chromatography.
Studies on the thermal degradation of synthetic cathinones, which are structurally analogous to this compound, have revealed characteristic degradation products. oup.com During gas chromatography-mass spectrometry (GC-MS) analysis, many of these compounds undergo in-situ thermal degradation. For pyrrolidine-containing cathinones, a major degradation product is the corresponding 2,3-enamine. oup.com This is formed through the loss of two hydrogen atoms, resulting in a characteristic 2 Da mass shift in the mass spectrum. oup.com
For this compound, the analogous thermal degradation product would be 3-(1-pyrrolidinyl)-3-buten-2-one. The mass spectrum of this compound shows a top peak at m/z 98, which could correspond to the iminium ion formed after α-cleavage, a common fragmentation pathway for amines. nih.gov
| Parent Compound | Major Thermal Degradation Product | Mass Shift (Da) |
|---|---|---|
| This compound | 3-(1-Pyrrolidinyl)-3-buten-2-one | -2 |
The primary mechanism for the thermal decomposition of pyrrolidine-containing cathinones is believed to be an oxidative degradation that leads to the formation of an enamine. oup.com This process likely involves the abstraction of a hydrogen atom from the carbon alpha to the pyrrolidine ring and another from the adjacent carbon, leading to the formation of a double bond. The presence of the ketone and the amine functional groups dominates the chemical behavior of these molecules under thermal stress. oup.com The enol form of the ketone can be stabilized by conjugation, which may play a role in the degradation pathway. oup.com The thermal stability of drugs containing a pyrrolidine ring can also be influenced by their formulation, for example, in solid dispersions with polymers like polyvinylpyrrolidone (B124986) (PVP). nih.govresearchgate.net
Photochemical Degradation Research
The photochemical degradation of this compound is not well-documented in the scientific literature. However, the photochemical behavior of aliphatic ketones and α-amino acids can provide some insights into potential degradation pathways.
Aliphatic ketones can undergo a variety of photochemical reactions, including α-cleavage (Norrish Type I reaction) and intramolecular hydrogen abstraction (Norrish Type II reaction). libretexts.org The Norrish Type I reaction involves the homolytic cleavage of the bond between the carbonyl group and an α-carbon, leading to the formation of radicals. The Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, leading to the formation of a biradical that can then cleave or cyclize. sciepub.com
Furthermore, flash photolysis studies of aliphatic amino acids in aqueous solution have shown that they can undergo photochemical decomposition. nih.govdocumentsdelivered.com The presence of the amino group can influence the photochemical reactivity. For α-amino ketones, photoinduced synthesis and degradation pathways have been explored, often involving radical intermediates. researchgate.net Given these general principles, it is plausible that UV irradiation of this compound could lead to a complex mixture of degradation products resulting from various radical-mediated pathways.
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a compound like 3-(1-Pyrrolidinyl)-2-butanone, a variety of chromatographic techniques are employed, each with its specific advantages.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC analysis can provide crucial information regarding its purity and can be used for quantification. The NIST Chemistry WebBook provides retention index data for this compound, which is essential for its identification on different types of GC columns. nist.gov For example, on a polar Carbowax 20M capillary column, it exhibits a normal alkane retention index of 1420. nist.gov
Ultra Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing sub-2 µm particle columns to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. rsc.org While specific UPLC methods for this compound are not extensively documented in publicly available literature, methods developed for related pyrrolidine (B122466) derivatives can be adapted. For instance, the analysis of pyrrolidine derivatives has been successfully performed using Acquity UPLC BEH C18 columns with gradient elution. rsc.orgmdpi.com A typical mobile phase might consist of an aqueous component with a pH modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. rsc.org The high efficiency of UPLC makes it particularly suitable for the rapid screening and quantification of this compound in complex matrices.
Table 1: Comparison of GC and UPLC for the Analysis of this compound
| Feature | Gas Chromatography (GC) | Ultra Performance Liquid Chromatography (UPLC) |
|---|---|---|
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase with sub-2 µm particles. rsc.org |
| Applicability | Suitable for volatile and thermally stable compounds. | Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones. |
| Reported Data | Retention Index (polar column): 1420. nist.gov | Method parameters for related pyrrolidine derivatives are available. rsc.orgmdpi.com |
| Advantages | High resolution, established libraries for identification. | High speed, high resolution, increased sensitivity. rsc.org |
| Considerations | Potential for thermal degradation of some analytes. | Requires careful mobile phase selection and sample filtration. |
For the analysis of this compound within highly complex samples, such as biological fluids or environmental extracts, one-dimensional GC may not provide sufficient resolution. Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant increase in peak capacity and sensitivity. leco.com In GCxGC, the sample is subjected to two independent separations in two different columns connected by a modulator. sepsolve.com Typically, a non-polar primary column is coupled to a polar secondary column. sepsolve.com
This technique allows for the separation of compounds that co-elute in a single column system. gcms.cz For instance, the analysis of various ketones in complex matrices has been greatly enhanced by the use of GCxGC, as it allows for their separation from other classes of compounds like alcohols, aldehydes, and hydrocarbons. plos.org The structured nature of GCxGC chromatograms, where compounds of similar chemical properties appear in specific regions of the 2D plot, facilitates identification. leco.com When coupled with a time-of-flight mass spectrometer (TOFMS), GCxGC provides a powerful tool for the untargeted analysis and identification of trace components in complex mixtures. plos.org
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds. For β-aminoketones, a class of compounds to which this compound belongs, HPLC methods have been developed using various stationary phases. nih.govnih.gov Normal-phase chromatography, employing a mobile phase of n-hexane and an alcohol modifier, has been shown to be effective for the separation of these compounds on polysaccharide-based chiral stationary phases. nih.gov Reversed-phase HPLC, often using C18 columns, is also a viable option, particularly when coupled with mass spectrometry. The choice of mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol, is crucial for achieving optimal separation. For ketones, derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to enhance UV detection. sigmaaldrich.com
Since this compound possesses a chiral center, the separation of its enantiomers is of significant interest, particularly in pharmacological and toxicological studies. Chiral HPLC is the most common approach for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, have demonstrated high enantioselectivity for β-aminoketones. nih.gov Studies have shown that cellulose-based columns often provide better separation for this class of compounds compared to amylose-based columns. nih.gov The mobile phase composition, especially the type and concentration of the alcohol modifier in a normal-phase system, plays a critical role in achieving enantiomeric resolution. researchgate.net Another approach involves the use of Pirkle-type stationary phases. nih.gov Additionally, capillary electrophoresis with cyclodextrins as chiral selectors has been shown to provide good separation of the enantiomers of related aminoketones. nih.gov
Table 2: Chiral Stationary Phases for the Separation of β-Aminoketones
| Chiral Stationary Phase Type | Principle | Common Examples | Suitability for β-Aminoketones |
|---|---|---|---|
| Polysaccharide-based | Enantioselective interactions (hydrogen bonding, dipole-dipole) with the helical polymer structure. researchgate.net | Chiralcel® OD-H, Chiralpak® IA. nih.gov | High enantioselectivity, particularly with cellulose derivatives. nih.gov |
| Pirkle-type | π-π interactions, hydrogen bonding, and steric interactions with a small chiral molecule bonded to the silica (B1680970) support. | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Can be effective, though baseline separation may be challenging. nih.gov |
| Macrocyclic Glycopeptide | Inclusion complexes and multiple chiral recognition mechanisms. sigmaaldrich.com | Teicoplanin-based (Astec CHIROBIOTIC T). sigmaaldrich.com | Effective for polar and ionic chiral compounds. sigmaaldrich.com |
Coupled Analytical Techniques
The coupling of chromatographic separation with spectrometric detection provides a synergistic approach for the analysis of this compound, offering both high-resolution separation and definitive structural identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the identification of volatile and semi-volatile compounds. The mass spectrum of this compound obtained by GC-MS provides a unique fragmentation pattern that can be used for its identification by comparison with spectral libraries, such as the one maintained by NIST. nih.gov The fragmentation of ketones in mass spectrometry often involves α-cleavage and McLafferty rearrangement, leading to characteristic fragment ions. wisc.eduwhitman.edu The presence of the pyrrolidine ring will also influence the fragmentation pattern, likely leading to ions corresponding to the pyrrolidine moiety.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value/Information | Source |
|---|---|---|
| Molecular Formula | C₈H₁₅NO | nih.gov |
| Molecular Weight | 141.21 g/mol | nih.gov |
| GC-MS Data | Available in the NIST Mass Spectrometry Data Center. | nih.gov |
| Predicted LC-MS/MS Spectra | Available in some databases. | foodb.ca |
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic acid |
| Ammonium acetate |
| Methanol |
| n-Hexane |
| 2,4-dinitrophenylhydrazine |
| Pyroglutamate |
| Piracetam |
Development of Ultrasensitive Detection Methods in Research Matrices
The development of ultrasensitive detection methods is paramount for the accurate quantification of "this compound" in complex research matrices, such as biological fluids (plasma, urine) or environmental samples, where it may be present at trace levels. Given the compound's structure—a chiral aminoketone—analytical strategies often employ hyphenated chromatographic techniques that offer high selectivity and sensitivity.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) stands as a primary technique for the ultrasensitive detection of "this compound". The use of a chiral stationary phase in HPLC allows for the separation of its enantiomers, which is crucial as different enantiomers can exhibit distinct pharmacological or toxicological properties. For detection, electrospray ionization (ESI) in positive ion mode is typically effective for aminoketones due to the presence of the basic nitrogen atom in the pyrrolidine ring, which is readily protonated.
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, particularly when coupled with a derivatization step to enhance the volatility and thermal stability of the analyte. The choice of ionization mode can significantly impact sensitivity. While electron impact (EI) ionization provides characteristic fragmentation patterns useful for structural elucidation, negative chemical ionization (NCI) can offer superior sensitivity for compounds that have been derivatized with electron-capturing groups.
To illustrate the potential sensitivity of such methods, a hypothetical detection limit comparison for "this compound" in a research matrix like plasma is presented below. These values are based on typical performance characteristics of modern analytical instrumentation for similar compounds.
Interactive Data Table: Comparison of Hypothesized Detection Limits for this compound in Plasma
| Analytical Technique | Ionization Mode | Derivatization | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Chiral HPLC-MS/MS | ESI (+) | None | 0.05 | 0.15 |
| GC-MS | EI | PFBHA | 0.1 | 0.3 |
| GC-MS | NCI | PFBHA | 0.01 | 0.03 |
Sample Preparation and Derivatization Strategies for Analytical Purposes
Effective sample preparation is a critical step to remove interferences from the research matrix and to concentrate the analyte, thereby improving the accuracy and sensitivity of the analysis of "this compound". The choice of sample preparation technique depends on the nature of the matrix and the analytical method to be used.
For biological fluids like plasma or urine, protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common approaches. LLE with a water-immiscible organic solvent can effectively isolate the relatively nonpolar "this compound" from the aqueous matrix. SPE offers more selectivity, with the choice of sorbent (e.g., reversed-phase C18 or a mixed-mode cation exchange sorbent) tailored to the physicochemical properties of the analyte.
Derivatization is a key strategy, particularly for GC-MS analysis, to improve the chromatographic behavior and detection of "this compound". The ketone functional group is a primary target for derivatization. Reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with the ketone to form an oxime derivative. This not only increases the volatility of the compound but also introduces a polyfluorinated group, which significantly enhances sensitivity in electron capture-based detectors or NCI-MS. sigmaaldrich.com
Another approach involves the derivatization of the tertiary amine in the pyrrolidine ring, although this is less common for enhancing detection. More often, derivatization is employed for chiral analysis. The formation of diastereomers by reacting the chiral analyte with a chiral derivatizing agent allows for their separation on a non-chiral chromatographic column.
Validation of Analytical Methods for Accuracy, Precision, and Recovery in Research Contexts
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose, providing reliable and reproducible data. For the quantitative analysis of "this compound" in a research context, method validation should be performed in accordance with established guidelines, assessing parameters such as accuracy, precision, and recovery.
Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing spiked samples at different concentration levels. The results are expressed as the percentage of the nominal concentration.
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Recovery is a measure of the efficiency of the sample preparation procedure. It is determined by comparing the analytical response of an analyte extracted from a matrix with the response of a pure standard of the same concentration.
The following table presents illustrative validation data for a hypothetical chiral HPLC-MS/MS method for the determination of "this compound" in a research matrix.
Interactive Data Table: Illustrative Validation Parameters for a Chiral HPLC-MS/MS Method
| Parameter | Concentration Level | Acceptance Criteria | R-Enantiomer | S-Enantiomer |
| Accuracy (% Bias) | Low QC (0.5 ng/mL) | ± 15% | -2.5% | -3.1% |
| Mid QC (5 ng/mL) | ± 15% | +1.8% | +0.9% | |
| High QC (50 ng/mL) | ± 15% | -0.5% | -1.2% | |
| Precision (% RSD) | ||||
| Repeatability | Low QC (0.5 ng/mL) | ≤ 15% | 4.2% | 4.8% |
| Mid QC (5 ng/mL) | ≤ 15% | 2.5% | 2.9% | |
| High QC (50 ng/mL) | ≤ 15% | 1.8% | 2.1% | |
| Intermediate Precision | Low QC (0.5 ng/mL) | ≤ 15% | 6.5% | 7.1% |
| Mid QC (5 ng/mL) | ≤ 15% | 4.1% | 4.5% | |
| High QC (50 ng/mL) | ≤ 15% | 3.2% | 3.6% | |
| Recovery (%) | Low QC (0.5 ng/mL) | Consistent & Reproducible | 85.2% | 84.5% |
| Mid QC (5 ng/mL) | Consistent & Reproducible | 88.1% | 87.3% | |
| High QC (50 ng/mL) | Consistent & Reproducible | 89.5% | 88.9% |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes for 3-(1-Pyrrolidinyl)-2-butanone
While established methods for synthesizing α-amino ketones exist, the development of novel, efficient, and sustainable routes remains a critical objective. Future research should prioritize green chemistry principles to minimize environmental impact and enhance economic viability.
Key areas for investigation include:
Photoredox and Electrocatalysis: The merger of transition metal and photoredox catalysis has shown promise for the direct enantioselective acylation of α-amino C(sp³)–H bonds. organic-chemistry.org Applying these light-driven methods could offer mild and highly selective pathways to this compound, reducing the need for harsh reagents and high temperatures.
Biocatalytic Approaches: Employing enzymes, such as transaminases or engineered oxidases, could provide highly enantioselective and environmentally benign routes. Research into identifying or engineering enzymes that can specifically accommodate the pyrrolidinyl-butanone scaffold is a significant untapped area.
Flow Chemistry Synthesis: Continuous flow processing offers improved safety, efficiency, and scalability. nih.gov Developing a continuous flow synthesis for this compound would enable better control over reaction parameters, potentially leading to higher yields and purity while minimizing waste.
Umpolung Strategies: The use of umpoled enolates, such as N-alkenoxypyridinium salts, allows for direct amination via an SN2′ pathway, avoiding the need for pre-functionalized ketones. rsc.org Further exploration of this strategy could lead to more direct and atom-economical syntheses.
| Synthetic Strategy | Potential Advantages | Research Focus |
|---|---|---|
| Photoredox/Electrocatalysis | High selectivity, mild conditions, use of renewable energy sources. | Development of specific photocatalysts and reaction conditions for the target molecule. |
| Biocatalysis | Excellent enantioselectivity, biodegradable catalysts, aqueous reaction media. | Enzyme screening and protein engineering for specific substrate recognition. |
| Flow Chemistry | Enhanced safety, scalability, process control, and automation. | Reactor design, optimization of flow parameters, and integration of real-time analytics. |
| Umpolung Strategy | Atom economy, circumvents pre-functionalization of starting materials. | Exploring novel reagents for generating umpoled enolates and expanding substrate scope. |
Investigation of Advanced Catalytic Processes Involving the Compound
The chiral nature and functional groups of this compound make it an intriguing candidate for advanced catalytic applications, both as a substrate and potentially as a ligand or organocatalyst.
Future research could focus on:
Asymmetric Hydrogenation: Asymmetric transfer hydrogenation (ATH) has been successfully used for the dynamic kinetic resolution (DKR) of other α-amino ketones. acs.org Investigating ATH-DKR of racemic this compound could provide efficient access to enantiomerically pure α-amino alcohols, which are valuable chiral building blocks.
Palladium-Catalyzed Reactions: Efficient methods for the synthesis of chiral α-amino ketones have been developed through the palladium-catalyzed asymmetric arylation of α-keto imines. nih.govrsc.org Exploring similar palladium-catalyzed cross-coupling reactions using this compound as a substrate could lead to novel, complex molecular architectures.
Organocatalysis: The pyrrolidine (B122466) motif is a cornerstone of many successful organocatalysts (e.g., proline). Research into the catalytic activity of this compound itself, or its derivatives, in reactions like aldol (B89426) or Mannich additions is a compelling avenue. The ketone functionality could play a cooperative role in the catalytic cycle.
Deepening Mechanistic Understanding of Complex Reactions (e.g., Maillard products, degradation)
A thorough understanding of the reaction mechanisms, degradation pathways, and product formation involving this compound is essential for controlling its reactivity and predicting its fate in various environments.
Key areas for future study include:
Maillard Reaction Pathways: The reaction between proline (a precursor to the pyrrolidine ring) and reducing sugars is known to produce important flavor and aroma compounds. imreblank.ch Detailed mechanistic studies on the Maillard reaction involving this compound could elucidate the formation of specific flavor compounds, intermediates, and potentially undesirable products. This is particularly relevant in food chemistry and processing.
Degradation Mechanisms: Like other amino acids and their derivatives, the carbon skeleton of α-amino ketones can be catabolized through various pathways, leading to intermediates of central metabolism like pyruvate (B1213749) or acetyl-CoA. wikilectures.eulibretexts.orgbu.edu Investigating the specific enzymatic or chemical degradation pathways of this compound would provide insight into its metabolic fate and environmental persistence. The initial step typically involves the removal of the amino group to form an α-keto acid. libretexts.orgslideshare.net
Strecker Degradation: The Strecker degradation, a component of the Maillard reaction, involves the interaction of α-amino acids with dicarbonyl compounds. sandiego.edu Studying the analogous degradation of this compound could identify the specific aldehydes and other volatile compounds formed, contributing to a better understanding of its role in aroma generation.
Exploration of New Chemical Transformations for Diverse Research Applications
The unique combination of a ketone and a tertiary amine offers a rich landscape for chemical transformations, positioning this compound as a versatile building block. researchgate.netresearchgate.netrsc.org
Unexplored transformations could include:
Synthesis of Heterocycles: The 1,4-relationship between the nitrogen and the carbonyl group makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles through intramolecular cyclization or condensation reactions with other reagents.
Multicomponent Reactions: Utilizing the compound in multicomponent reactions (MCRs), such as the Ugi or Passerini reactions, could rapidly generate molecular complexity and build libraries of novel compounds for biological screening or materials science applications.
Derivatization for Bioactive Molecules: The α-amino ketone motif is a common feature in natural products and pharmaceuticals. nih.gov Systematic derivatization of the ketone (e.g., reduction to alcohol, conversion to imine) or the pyrrolidine ring could lead to the discovery of new bioactive agents.
Integration of Artificial Intelligence and Machine Learning in Computational Chemistry for Pyrrolidinyl-Butanone Research
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating discovery and deepening understanding. epfl.chacs.org
Future research leveraging these tools could involve:
Reaction Prediction and Optimization: ML models can predict the outcomes of chemical reactions and suggest optimal conditions. neurips.ccnips.ccillinois.edu Training algorithms on datasets of α-amino ketone reactions could help predict novel synthetic routes and transformations for this compound with higher efficiency and selectivity. researchgate.net
Mechanistic Elucidation: AI can be used to analyze complex reaction networks and propose plausible mechanisms. aip.orgnih.gov This could be particularly valuable for untangling the intricate pathways of the Maillard reaction or degradation processes involving this compound.
De Novo Design: AI algorithms can design new molecules with desired properties. By using this compound as a scaffold, machine learning could generate novel derivatives with predicted activities for applications in medicinal chemistry or materials science. nih.gov
Application of Advanced Analytical Techniques for Real-time Reaction Monitoring and Product Characterization
To fully understand and control the synthesis and subsequent reactions of this compound, the application of Process Analytical Technology (PAT) is crucial. mt.com
Future work should emphasize:
In-Situ Spectroscopic Monitoring: Techniques such as in-situ FTIR, Raman, and NMR spectroscopy allow for the real-time tracking of reactants, intermediates, and products without the need for sampling. mt.commt.comspectroscopyonline.com This provides rich kinetic data essential for mechanistic studies and process optimization. researcher.life
Integrated Analytical Platforms: Combining multiple PAT tools (e.g., NMR, UV/Vis, IR, and UHPLC) can provide a comprehensive, data-rich picture of complex, multistep processes in real time. nih.govresearchgate.net This approach would be invaluable for monitoring the formation and consumption of this compound in continuous flow systems.
High-Throughput Analysis: Developing high-throughput assays, potentially using fluorescence-based methods for ketone detection, could accelerate the screening of reaction conditions, catalysts, or enzyme variants for synthesizing or transforming the compound. nih.gov
| Analytical Technique | Application Area | Information Gained |
|---|---|---|
| In-Situ FTIR/Raman | Real-time reaction monitoring | Concentration of key functional groups, reaction kinetics, endpoint determination. mt.com |
| In-Situ NMR | Mechanistic studies, complex mixture analysis | Structural identification of intermediates, quantification of isomers. researchgate.net |
| Mass Spectrometry (MS) | Reaction monitoring, product identification | Tracking molecular weight changes, identifying low-concentration intermediates. shimadzu.com |
| Integrated PAT (e.g., NMR+IR+UHPLC) | Multistep synthesis, process control | Comprehensive, real-time quantification of products, intermediates, and impurities. nih.gov |
Theoretical Design of Novel Pyrrolidinyl-Butanone Based Structures for Materials Science Research
Computational chemistry and theoretical modeling provide powerful tools for designing new materials with tailored properties before their synthesis.
Future research directions include:
Polymer and Material Design: this compound can be envisioned as a functional monomer or building block. illinois.edu Theoretical studies could predict the properties (e.g., thermal stability, conductivity, porosity) of polymers or metal-organic frameworks (MOFs) that incorporate this structure. eurekalert.org
Computational Screening: Quantum mechanical calculations can be used to screen virtual libraries of materials derived from this compound. This approach can identify promising candidates for applications such as gas storage, catalysis, or sensing, guiding synthetic efforts toward the most viable targets. mdpi.com
Self-Assembly Studies: Molecular dynamics simulations could be employed to investigate the self-assembly behavior of derivatives of this compound, exploring their potential to form ordered nanostructures, gels, or liquid crystals.
Q & A
Q. What are the optimal synthetic routes for 3-(1-Pyrrolidinyl)-2-butanone, and how can stereochemical control be achieved?
Methodological Answer:
- Route Selection: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrrolidine derivatives are often prepared using reductive amination or iodine-mediated cyclization (e.g., as seen in pyrrolidinone synthesis in ).
- Stereochemical Control: Use chiral auxiliaries or catalysts to achieve enantiomeric purity. For instance, sodium borohydride reduction in methanol () under controlled pH and temperature can minimize racemization.
- Validation: Monitor reaction progress with TLC and confirm stereochemistry via polarimetry or chiral HPLC.
Q. How can researchers resolve discrepancies in reported spectral data (e.g., NMR, IR) for this compound?
Methodological Answer:
- Cross-Validation: Compare experimental NMR data (e.g., H and C) with computational predictions using tools like ACD/Labs or reference databases (e.g., PubChem entries in ).
- Advanced Techniques: Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, provides SMILES and InChI keys for structural verification.
- Collaborative Reproducibility: Replicate synthesis and characterization under standardized conditions (e.g., solvent, temperature) to address variability.
Advanced Research Questions
Q. What computational strategies are effective for modeling the interactions of this compound with biological targets?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina or Schrödinger Suite to predict binding affinities. Parameterize force fields using crystallographic data from structurally related compounds (e.g., benzamide derivatives in ).
- MD Simulations: Run molecular dynamics (GROMACS, AMBER) to assess stability of ligand-receptor complexes. Reference the pyrrolidinyl moiety’s conformational flexibility ().
- Validation: Corrogateate computational results with in vitro assays (e.g., SPR or fluorescence polarization).
Q. How can researchers address contradictory reports on the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- Controlled Kinetic Studies: Systematically vary reaction conditions (solvent polarity, temperature) to isolate contributing factors. For example, highlights NaOH/EtOH reflux for hydrolysis optimization.
- Isotopic Labeling: Use O or deuterated reagents to trace reaction pathways (e.g., ketone reduction mechanisms).
- Mechanistic Probes: Employ DFT calculations (Gaussian, ORCA) to model transition states and identify rate-determining steps.
Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound derivatives?
Methodological Answer:
- Target Selection: Prioritize assays based on structural analogs. For example, pyrrolidinyl-containing compounds in were screened for kinase or GPCR activity.
- Assay Types:
- Enzyme Inhibition: Fluorescent substrate-based assays (e.g., acetylcholinesterase inhibition).
- Cytotoxicity: MTT or CellTiter-Glo® assays against cancer cell lines.
- Receptor Binding: Radioligand displacement studies (e.g., σ-receptor binding in ).
- Data Normalization: Use positive controls (e.g., known inhibitors) and validate with dose-response curves.
Data Analysis and Validation
Q. What statistical approaches are recommended for analyzing inconsistent bioactivity data across studies?
Methodological Answer:
- Meta-Analysis: Aggregate data from multiple studies (e.g., IC values) and apply mixed-effects models to account for variability.
- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors (refer to physicochemical data in ).
- Outlier Detection: Use Grubbs’ test or PCA to identify and exclude anomalous data points.
Safety and Regulatory Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Risk Assessment: Consult SDS (e.g., for related ketones) for toxicity data (e.g., LD, GHS classifications).
- PPE Requirements: Use nitrile gloves, fume hoods, and eye protection. Store at 0–6°C if unstable (as in ).
- Waste Disposal: Follow EPA guidelines for organic solvents and nitrogen-containing compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
